N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide
Description
Properties
IUPAC Name |
(Z)-N-(4-chlorophenyl)-3-pyrrolidin-1-ylbut-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-11(17-8-2-3-9-17)10-14(18)16-13-6-4-12(15)5-7-13/h4-7,10H,2-3,8-9H2,1H3,(H,16,18)/b11-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIWOIQVHTYGHX-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)Cl)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)NC1=CC=C(C=C1)Cl)/N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide typically involves the reaction of 4-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the pyrrolidine attacks the carbonyl carbon of the 4-chlorobenzoyl chloride, forming the desired product. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Structural Analog: (E)-N-(4-chlorophenyl)-3-(4-substitutedphenyl) Acrylamide
Key Differences :
- Backbone : The target compound contains a butenamide (4-carbon chain with a double bond), whereas analogs like (E)-N-(4-chlorophenyl) acrylamide feature an acrylamide (3-carbon chain with a double bond) .
- Substituents : The pyrrolidinyl group in the target compound may enhance lipophilicity and receptor binding compared to simpler aryl groups in acrylamide derivatives.
Functional Analog: BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)
Key Similarities :
- Both compounds incorporate a pyrrolidinyl group, which is known to interact with sigma receptors in neuropharmacological agents .
Key Differences :
- Backbone : BD 1008 is an ethylamine derivative, while the target compound is an amide. This difference may influence solubility and blood-brain barrier penetration.
Data Table: Structural and Functional Comparison
Biological Activity
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C14H17ClN2O
- Molecular Weight : 250.75 g/mol
- Structural Features : The compound contains a chlorophenyl group and a pyrrolidinyl moiety, contributing to its distinct chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is crucial for its anticancer properties. Ongoing research is focused on identifying the precise molecular targets and pathways involved in its action.
- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways associated with different physiological responses. This modulation can lead to therapeutic effects in various disease models .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against several bacterial strains, showing promising results in inhibiting growth, which suggests potential applications in treating infections.
Anticancer Activity
The compound's ability to inhibit specific enzymes linked to cancer cell proliferation positions it as a candidate for anticancer therapy. Preliminary studies have shown that it can reduce the viability of certain cancer cell lines, indicating its potential as a therapeutic agent.
Case Studies and Research Findings
-
Antimicrobial Study :
- A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its utility as an antimicrobial agent.
-
Anticancer Research :
- In vitro studies have shown that this compound can induce apoptosis in breast cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death. The IC50 values indicate that it operates effectively at low concentrations, making it a promising candidate for further development.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C14H17ClN2O | Chlorine substituent alters electronic properties | Antimicrobial, anticancer |
| N-(4-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide | C14H17FN2O | Fluorine enhances metabolic stability | Potentially similar activities |
| N-(4-methylphenyl)-3-(1-pyrrolidinyl)-2-butenamide | C15H19N2O | Methyl group instead of chlorine | Under investigation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
